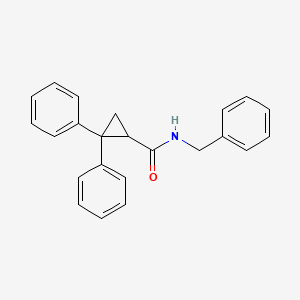
2-(N-cyclohexyl-4-chlorobenzenesulfonamido)-N-(3-hydroxypropyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(N-cyclohexyl-4-chlorobenzenesulfonamido)-N-(3-hydroxypropyl)acetamide is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound, with its unique structure, may exhibit interesting chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-cyclohexyl-4-chlorobenzenesulfonamido)-N-(3-hydroxypropyl)acetamide typically involves multiple steps:
Formation of the sulfonamide group: This can be achieved by reacting 4-chlorobenzenesulfonyl chloride with cyclohexylamine under basic conditions to form N-cyclohexyl-4-chlorobenzenesulfonamide.
Introduction of the acetamide group: The N-cyclohexyl-4-chlorobenzenesulfonamide can then be reacted with 3-hydroxypropylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a carbonyl group.
Reduction: The sulfonamide group can be reduced under specific conditions to form amines.
Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: Reagents like LiAlH₄ (Lithium aluminium hydride) or catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic or acidic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzene derivatives.
Applications De Recherche Scientifique
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme inhibition or protein interactions.
Medicine: Possible antimicrobial or anti-inflammatory properties.
Industry: Use in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism of action of this compound would depend on its specific application. For instance, if it acts as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell wall synthesis. The molecular targets could include enzymes like dihydropteroate synthase or proteins involved in cell wall biosynthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antimicrobial properties.
N-(4-chlorophenyl)-N’-cyclohexylurea: A compound with a similar structural motif but different functional groups.
Uniqueness
2-(N-cyclohexyl-4-chlorobenzenesulfonamido)-N-(3-hydroxypropyl)acetamide is unique due to the presence of both a sulfonamide and a hydroxypropylacetamide group, which may confer distinct chemical and biological properties compared to other sulfonamides.
Propriétés
IUPAC Name |
2-[(4-chlorophenyl)sulfonyl-cyclohexylamino]-N-(3-hydroxypropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2O4S/c18-14-7-9-16(10-8-14)25(23,24)20(15-5-2-1-3-6-15)13-17(22)19-11-4-12-21/h7-10,15,21H,1-6,11-13H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYKXVZMQBKJMJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(CC(=O)NCCCO)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2E)-1-(4-bromophenyl)-3-[(2-fluoro-5-methylphenyl)amino]prop-2-en-1-one](/img/structure/B5196614.png)
![N-[5-[2-(3-acetylanilino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-yl]benzamide;hydrobromide](/img/structure/B5196627.png)
![N-[(4-butoxyphenyl)methyl]-1,3-benzodioxol-5-amine](/img/structure/B5196639.png)
![(5Z)-1-acetyl-5-[(3-ethoxy-4-prop-2-enoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B5196649.png)
![4-methoxy-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B5196658.png)

![4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N,N-dipropylbenzamide](/img/structure/B5196673.png)

![2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]-beta-alaninate](/img/structure/B5196687.png)
![N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-2-(3-fluorophenyl)-1,3-benzoxazole-5-carboxamide](/img/structure/B5196690.png)
![1-Chloro-3-[3-(3-chlorophenoxy)propoxy]benzene](/img/structure/B5196698.png)
![(3R*,4R*)-1-[5-fluoro-2-(1H-pyrazol-1-yl)benzyl]-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5196704.png)
![6-(4-cyclopentyl-1,4-diazepan-1-yl)-N-(3-methoxypropyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5196705.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pyridine-4-carboxamide](/img/structure/B5196708.png)
